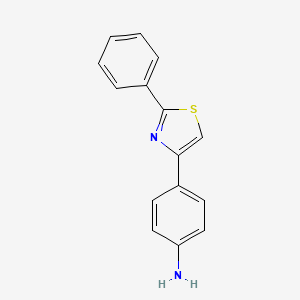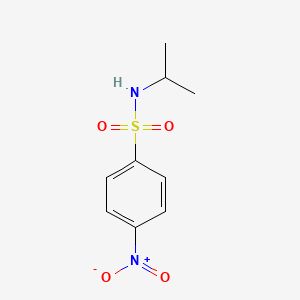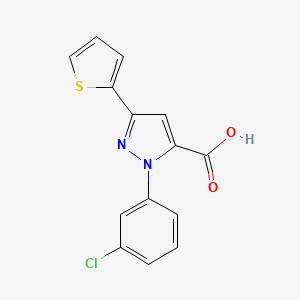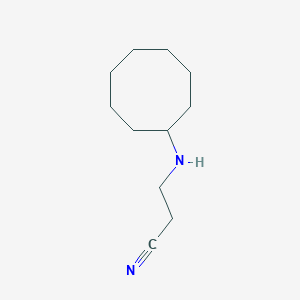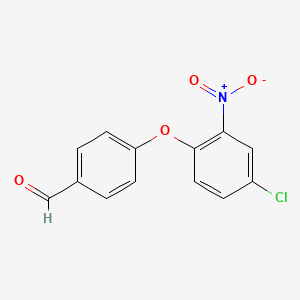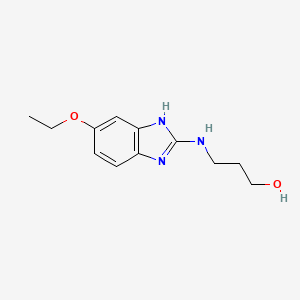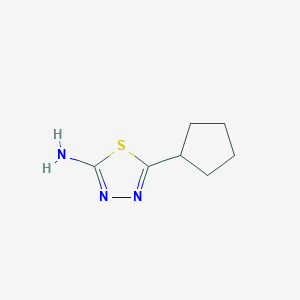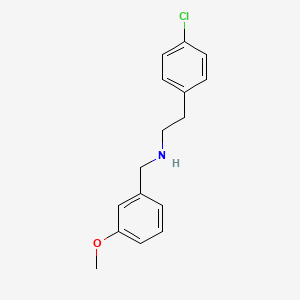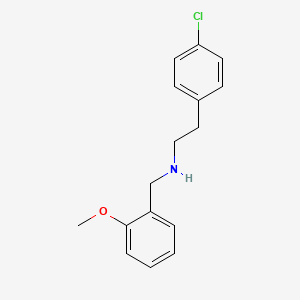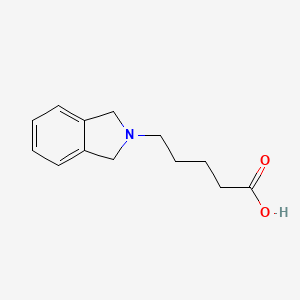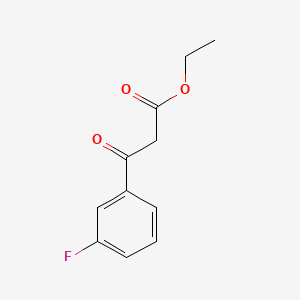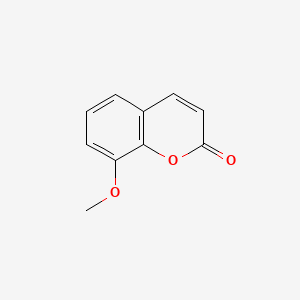
8-Methoxycoumarin
概要
説明
8-Methoxycoumarin is a chemical compound with the empirical formula C10H8O3 and a molecular weight of 176.17 . It is used as an intermediate in the synthesis of Bucumolol, an antihypertensive agent and a β-adrenoceptor blocker .
Synthesis Analysis
The synthesis of 8-Methoxycoumarin and its derivatives has been accomplished using multi-step synthetic routes . For instance, 8-Methoxycoumarin-3-carboxamides were synthesized from ethyl 8-methoxycoumarin-3-carboxylate .
Molecular Structure Analysis
The molecular structure of 8-Methoxycoumarin consists of meticulous structural features . The fragment methoxy group of 8-Methoxycoumarin and its derivatives appears on the 1H NMR spectra as a singlet peak in the area of δ 3.82–3.99 ppm .
Chemical Reactions Analysis
8-Methoxycoumarin and its derivatives have shown significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line . Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity .
Physical And Chemical Properties Analysis
8-Methoxycoumarin is a solid compound . It is soluble in Chloroform, Methanol, DMSO, and Dichloromethane . It should be stored at a temperature of 2-8°C .
科学的研究の応用
Melanogenesis Enhancement
8-Methoxycoumarin, isolated from R. graveolens L., has been studied for its impact on melanogenesis in B16F10 murine cells. The compound significantly increased melanin content without cytotoxicity and upregulated the expression of tyrosinase and tyrosinase-related proteins. It acts via the MAPK signaling pathway, making it a potential compound for treating hypopigmentation disorders and useful in the cosmetic industry for hair depigmentation treatment (Chung, Kim, & Hyun, 2019).
Anticancer Activity
8-Methoxypsoralen (8-MOP) exhibits anticancer activity even without UV irradiation. It inhibits AKT phosphorylation and induces apoptosis in neuroblastoma and colon cancer cells through intrinsic and extrinsic pathways (Bartnik et al., 2017). Additionally, 8-MOP showed direct antitumor activity against glioma cells in vitro, suggesting its potential as a new class of anticancer agents (Oliveira et al., 2015).
Metabolic Interactions
Methoxsalen (8-methoxypsoralen) is a potent inhibitor of human cytochrome P450 2A6 (CYP2A6) and affects the metabolism of other substances. Its interaction with coumarin metabolism was observed in both humans and mice, indicating potential for strong metabolic interactions (Mäenpää et al., 1994).
Antimicrobial Effects
8-Methoxypsoralen has demonstrated antimycobacterial activity against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains. It showed synergistic effects with conventional antimycobacterial agents, pointing to its potential role in treating tuberculosis (Ge et al., 2010).
DNA Binding and Photoreactions
The binding mechanism of 8-MOP to calf thymus DNA was investigated using various spectroscopic techniques. This study highlighted the compound's intercalation binding to DNA, which is crucial for its effectiveness in photochemotherapy (Zhou, Zhang, & Wang, 2014).
Phototherapy Applications
8-MOP is used in photochemotherapy for skin disorders like psoriasis. Its absorption of near-UV light triggers photoreactions that inhibit epidermal DNA synthesis, which could explain its therapeutic action in skin disorders (Parrish, Fitzpatrick, Tanenbaum, & Pathak, 1974)
Safety And Hazards
将来の方向性
特性
IUPAC Name |
8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDTKMYQDXVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334258 | |
| Record name | 8-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxycoumarin | |
CAS RN |
2445-81-0 | |
| Record name | 8-Methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3OIY9A2QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



